![molecular formula C13H10Br2N2O2 B2674502 (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide CAS No. 380474-67-9](/img/structure/B2674502.png)
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide, also known as DBCA, is a synthetic compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is not fully understood, but it is believed to inhibit the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is its high potency against cancer cells, making it effective at lower concentrations than other anticancer agents. However, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is also highly reactive and can be difficult to handle in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Direcciones Futuras
Future research on (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide could focus on optimizing its synthesis and purification methods to improve its stability and reduce its reactivity. In addition, further studies could investigate the potential use of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide in combination with other anticancer agents to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide and its potential side effects in order to develop it into a safe and effective anticancer agent.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide involves the reaction of 3,5-dibromo-2-prop-2-enoxybenzoyl chloride with 2-cyanoacetamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2/c1-2-3-19-12-8(4-9(7-16)13(17)18)5-10(14)6-11(12)15/h2,4-6H,1,3H2,(H2,17,18)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQBFZHJZGQDGO-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.